2-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide
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Description
The compound contains several functional groups including a 5-methyl-1,2,4-oxadiazol ring, a pyrrolidine ring, and a 2-oxoazetidinyl group attached to a phenyl ring . These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds have been synthesized from various intermediates . For example, 1,2,4-oxadiazoles can be synthesized from α-Amino-1,3-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazol ring and the pyrrolidine ring are likely to contribute to the rigidity of the molecule, while the phenyl ring could participate in π-π stacking interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the oxadiazole ring is known to participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the oxadiazol and pyrrolidine rings could influence its solubility and stability .Future Directions
properties
IUPAC Name |
2-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-11-18-16(20-25-11)14-3-2-9-22(14)17(24)19-12-4-6-13(7-5-12)21-10-8-15(21)23/h4-7,14H,2-3,8-10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZBFAMRYDZTPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CCCN2C(=O)NC3=CC=C(C=C3)N4CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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